Product packaging for Octyl trichloroacetate(Cat. No.:CAS No. 16958-78-4)

Octyl trichloroacetate

Cat. No.: B097699
CAS No.: 16958-78-4
M. Wt: 275.6 g/mol
InChI Key: GNKXBEJZRKOBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Organic Esters

Halogenated organic esters are a class of compounds where one or more hydrogen atoms in the alcohol or acid portion of the ester have been replaced by a halogen. In the case of octyl trichloroacetate (B1195264), the presence of three chlorine atoms on the acetate (B1210297) group significantly influences its chemical behavior. These chlorine atoms are strongly electron-withdrawing, which makes the carbonyl carbon more electrophilic and the trichloromethyl group a potential leaving group in certain reactions. This property is a defining characteristic of many alpha-haloesters and is central to their utility in organic synthesis.

The long octyl chain, on the other hand, imparts a significant nonpolar character to the molecule, influencing its solubility and physical properties. The interplay between the highly halogenated acidic portion and the long-chain alcohol moiety defines the specific niche of octyl trichloroacetate within the diverse family of halogenated organic esters.

Overview of Scholarly Investigation and Research Trajectories

Scholarly investigation into this compound has primarily focused on its synthesis, physical and chemical properties, and its application as a reagent in organic synthesis. Research has explored its utility as a chlorinating agent, a precursor for other chemical entities, and its behavior in various chemical transformations. The trajectory of research has moved from basic characterization to more specific applications in synthetic chemistry.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₇Cl₃O₂PubChem nih.gov
Molecular Weight 275.6 g/mol PubChem nih.gov
IUPAC Name octyl 2,2,2-trichloroacetatePubChem nih.gov
CAS Number 16958-78-4PubChem nih.gov
Boiling Point 266.3 °C at 760 mmHgGuidechem
Density 1.191 g/cm³Guidechem
Flash Point 87 °CGuidechem
Refractive Index 1.471Guidechem

Detailed Research Findings

Synthesis and Reactivity

The synthesis of this compound can be achieved through the esterification of octanol (B41247) with trichloroacetic acid or its derivatives. One patented method describes the production of esters of trichloroacetic acid by reacting an alcohol with a reaction product obtained from the chlorination of a mixture of glacial acetic acid and acetic anhydride. google.com

A significant area of research has been its application as a chlorinating agent. A patent discloses a method for preparing halogenated organophosphines, such as di-tert-butylchlorophosphane, using this compound as a chlorinating agent. google.com In this process, di-tert-butyl phosphine (B1218219) is reacted with this compound at an elevated temperature. google.com

The reactivity of this compound is largely dictated by the trichloroacetate group. The presence of the three chlorine atoms makes the ester susceptible to nucleophilic attack and can facilitate the transfer of the trichloromethyl group or a chlorine atom.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The PubChem database provides information on its 1H NMR, 13C NMR, and IR spectra. nih.gov The mass spectrum of the compound is also available through the NIST WebBook.

Interactive Data Table: Synonyms and Identifiers

TypeIdentifierSource
Synonym Acetic acid, trichloro-, octyl esterPubChem nih.gov
Synonym n-octyl trichloroacetatePubChem nih.gov
Synonym Trichloroacetic acid, octyl esterPubChem nih.gov
PubChem CID 242706PubChem nih.gov
DSSTox Substance ID DTXSID20287558PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17Cl3O2 B097699 Octyl trichloroacetate CAS No. 16958-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXBEJZRKOBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287558
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-78-4
Record name NSC51569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid octyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Chemical Preparation

Direct Esterification Routes for Octyl Trichloroacetate (B1195264)

CCl₃COOH + CH₃(CH₂)₇OH ⇌ CCl₃COO(CH₂)₇CH₃ + H₂O

Catalysts are crucial in direct esterification to increase the reaction rate and improve the yield by facilitating the attainment of equilibrium. A variety of catalysts can be employed for this purpose.

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used to catalyze the esterification of carboxylic acids with alcohols. researchgate.net

Solid Acid Catalysts: To overcome issues associated with corrosive mineral acids, heterogeneous solid acid catalysts are increasingly used. These catalysts are often easier to separate from the reaction mixture and can be recycled. Examples of solid acid catalysts that have been used in similar esterification reactions include:

Ion-exchange resins: Macroporous ion-exchange resins such as Amberlyst 36 have been shown to be effective catalysts for the esterification of acetic acid with 1-octanol (B28484), which is a reaction analogous to the synthesis of octyl trichloroacetate. researchgate.net

Zeolites: Modified zeolites, such as trichloroacetic acid (TCA)-modified Indonesian natural zeolite, have demonstrated catalytic activity in esterification processes. researchgate.net

Autocatalysis: Trichloroacetic acid itself is a strong acid and can act as a catalyst for its own esterification, a process known as autocatalysis. However, the hydrion-catalyzed reaction is significantly faster. rsc.org

A patent also describes the preparation of catalysts for organosilicon processes by reacting chloroplatinic acid with alcohols, including octyl alcohol, indicating the diverse catalytic applications involving this alcohol. google.com

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize such process parameters. researchgate.net Key conditions to optimize include:

Reactant Molar Ratio: The ratio of 1-octanol to trichloroacetic acid affects the equilibrium position. Using an excess of one reactant (usually the less expensive one) can drive the reaction towards the product side. For instance, in the synthesis of butyl butyrate, an optimal molar ratio of acid to alcohol was found to be 1:1.6. researchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction rate. An optimal loading must be determined to ensure a reasonable reaction time without causing unwanted side reactions.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product or reactants. For the derivatization of haloacetic acids with n-octanol, temperature is a critical factor to optimize. researchgate.net A study on the esterification of butanoic acid with butanol identified an optimal temperature of 117°C. researchgate.net

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or achieve maximum conversion.

Water Removal: As water is a byproduct of esterification, its removal from the reaction mixture (e.g., by azeotropic distillation with a Dean-Stark apparatus) is a common strategy to shift the equilibrium towards the formation of the ester, thereby increasing the yield.

The table below summarizes key parameters and their typical effects on esterification reactions, based on findings from related syntheses. researchgate.netresearchgate.net

ParameterEffect on YieldTypical Optimization Strategy
Molar Ratio (Alcohol:Acid) Increasing the excess of alcohol can shift equilibrium to favor the product.Test various ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance between yield and material cost.
Catalyst Loading Increases reaction rate up to a certain point, after which it may not significantly improve yield.Vary the weight percentage of the catalyst relative to the limiting reactant.
Temperature Higher temperatures increase reaction rate but can cause side reactions.Investigate a range of temperatures to find the highest possible rate without significant byproduct formation.
Reaction Time Yield increases with time until equilibrium is reached.Monitor the reaction progress over time (e.g., using GC or TLC) to determine the point of maximum conversion.

Derivatization Techniques for Trichloroacetic Acid to this compound

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. For analytical purposes, trichloroacetic acid is often derivatized to its n-octyl ester to make it more suitable for analysis by gas chromatography (GC), as this increases volatility and improves peak shape. researchgate.netthermofisher.com These derivatization methods also represent viable synthetic pathways.

The formation of this compound can be viewed as an O-alkylation of the trichloroacetate anion. This involves reacting a trichloroacetate salt or the acid itself with an octyl-containing alkylating agent.

Alkylation with Alkyl Halides: A common strategy involves the reaction of a carboxylate salt (e.g., sodium trichloroacetate) with an alkyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane. This is a nucleophilic substitution reaction (Sₙ2).

CCl₃COONa + CH₃(CH₂)₇Br → CCl₃COO(CH₂)₇CH₃ + NaBr

While widely used, these reactions can sometimes be slow. researchgate.net Modern catalytic systems, such as those using copper metallaphotoredox catalysis, have been developed to facilitate the N-alkylation of various nucleophiles with alkyl halides, and similar principles could be applied to O-alkylation. princeton.edu Other approaches include using ionic liquid catalysts promoted by alkyl halides. google.com

Extractive Alkylation: This procedure combines extraction and derivatization into a single step. For example, chlorinated acetic acids can be derivatized using pentafluorobenzyl bromide (PFBBr) in an extractive alkylation process. thermofisher.com A similar principle could be applied using an octyl-based alkylating agent.

To facilitate the esterification under milder conditions than direct acid catalysis, trichloroacetic acid can be converted into a more reactive intermediate using an activating agent. thieme-connect.de This "activated" form is then readily attacked by the alcohol (1-octanol).

Several classes of activating agents are effective:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to activate carboxylic acids. thieme-connect.denih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the alcohol. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. nih.gov

Phosphorus-based Reagents: Phosphorus-containing compounds can serve as activating agents for esterification. thieme-connect.de

Formation of Acid Chlorides: A classic method involves converting the carboxylic acid to its corresponding acid chloride, which is much more reactive. Trichloroacetic acid can be reacted with agents like thionyl chloride (SOCl₂) or oxalyl chloride to form trichloroacetyl chloride. This intermediate then reacts rapidly with 1-octanol to form the ester. A patent describes a process where trichloroacetyl chloride is a side-product of chlorination, which can then be directly esterified with an alcohol like octyl alcohol. google.com

The general mechanism involving an activating agent can be depicted as follows, where "Activating Agent" creates a reactive intermediate CCl₃CO-X:

CCl₃COOH + Activating Agent → [CCl₃CO-X] (Reactive Intermediate)

[CCl₃CO-X] + CH₃(CH₂)₇OH → CCl₃COO(CH₂)₇CH₃ + Byproducts

The table below provides examples of activating agents and their roles. thieme-connect.de

Activating Agent ClassExample Reagent(s)Role / Mechanism
Carbodiimides DCC, EDCI (+ DMAP)Forms a highly reactive O-acylisourea intermediate.
Halogenating Agents Thionyl chloride (SOCl₂)Converts the carboxylic acid to the highly reactive trichloroacetyl chloride.
Onium Salts 2-halopyridinium saltsForms an active ester in situ which is then attacked by the alcohol.

Advanced Synthetic Methodologies

Modern organic synthesis continually evolves, offering more efficient, selective, and sustainable methods. northwestern.edu While specific applications to this compound may not be widely published, several advanced methodologies could be applied to its synthesis.

Micellar Catalysis: Performing reactions in water using surfactants to form micelles can offer a green alternative to traditional organic solvents. acsgcipr.org The hydrophobic core of the micelles can solubilize the nonpolar reactants (like 1-octanol and trichloroacetic acid), potentially accelerating the reaction. This technology aims to reduce the use of toxic organic solvents and can facilitate catalyst recycling. acsgcipr.org

Flow Chemistry: Continuous flow reactors offer advantages over batch processing, including better temperature control, improved safety, and the potential for higher yields and easier scale-up. An esterification reaction could be adapted to a flow system where the reactants are continuously pumped through a heated tube containing a packed bed of a solid acid catalyst.

Biocatalysis: Enzymes, such as lipases, are highly selective catalysts that can perform esterifications under mild conditions (room temperature and neutral pH). While their application is more common for synthesizing esters of fatty acids or other sensitive molecules, the potential for a lipase-catalyzed synthesis of this compound could be explored for a more environmentally benign process.

Photoredox Catalysis: As seen in modern alkylation strategies, visible-light-induced photoredox catalysis provides a powerful method for forming bonds under mild conditions. princeton.edu This approach could potentially be adapted for the C-O bond formation required for this compound synthesis, particularly in strategies involving alkyl halides.

These advanced methods represent the forefront of synthetic chemistry and offer promising avenues for the future production of this compound and other fine chemicals. st-andrews.ac.ukrsc.org

Microwave-Assisted Synthesis of Related Esters

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other esters under microwave irradiation.

Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. This technique has been successfully applied to the esterification of various alcohols, including the synthesis of other octyl esters. For instance, the microwave-assisted synthesis of octyl acetate (B1210297) has been reported, demonstrating the feasibility of this technology for the esterification of 1-octanol nih.gov.

The reaction of an alcohol with a carboxylic acid in the presence of a catalyst is a common application of microwave-assisted synthesis. The conditions for such reactions typically involve shorter reaction times and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.

Table 1: Comparison of Conventional and Microwave-Assisted Esterification of Related Esters

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Input Indirect heating of the vesselDirect heating of reactants/solvent
Yields Often moderate due to equilibriumCan be significantly higher
Byproducts Similar, but side reactions may be more prevalent with longer heatingReduced side reactions due to shorter reaction times
Solvent Use Often requires a solventCan sometimes be performed solvent-free

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are critical concepts in the synthesis of complex molecules containing multiple functional groups. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

In the context of synthesizing a molecule that might contain this compound as a substructure, or in reactions involving polyols where only a specific hydroxyl group should be esterified with trichloroacetic acid, controlling selectivity is paramount.

Several factors influence the chemo- and regioselectivity of an esterification reaction:

Steric Hindrance: Less sterically hindered hydroxyl groups are generally more reactive. For example, a primary alcohol will typically react faster than a secondary or tertiary alcohol.

Electronic Effects: The electronic nature of the substrate can influence the nucleophilicity of the hydroxyl groups.

Protecting Groups: Specific hydroxyl groups can be temporarily "blocked" with protecting groups to prevent them from reacting, thus directing the esterification to the desired position.

Catalyst/Reagent Choice: The choice of catalyst and acylating agent can significantly impact selectivity. For instance, enzymatic catalysis can offer very high levels of regio- and stereoselectivity nih.gov. The use of bulky acylating agents may also favor reaction at less sterically hindered positions.

Research on the regioselective acylation of complex molecules like octyl glucopyranosides has demonstrated that by carefully selecting reagents and reaction conditions, it is possible to selectively acylate specific hydroxyl groups within the molecule nih.govbeilstein-journals.org. These principles are directly applicable to the selective synthesis involving trichloroacetate esters. For example, a less hindered primary alcohol in a polyol could be selectively esterified in the presence of more hindered secondary or tertiary alcohols.

Mechanistic Organic Chemistry of Octyl Trichloroacetate

Hydrolytic Stability and Reaction Kinetics

Specific kinetic data and detailed mechanistic studies on the hydrolysis of octyl trichloroacetate (B1195264) are not extensively documented in publicly accessible literature. However, the hydrolytic behavior can be inferred from studies on other trichloroacetate esters.

Mechanism of Ester Hydrolysis in Aqueous Media

The hydrolysis of esters can proceed through several mechanisms, primarily dependent on the pH of the medium. For esters with highly electronegative substituents like the trichloromethyl group, the reaction pathways are significantly influenced.

Neutral and Acid-Catalyzed Hydrolysis: The hydrolysis of esters bearing strongly electron-withdrawing groups in the acyl portion, such as ethyl trichloroacetate, has been shown to proceed via a neutral (BAC3) or an exceptional acid-catalyzed (A-BAC3) mechanism. lookchem.com In these pathways, a water molecule attacks the carbonyl carbon to form a tetrahedral intermediate. lookchem.comgoogle.com The strong inductive effect of the trichloromethyl group makes the carbonyl carbon highly electrophilic, facilitating this nucleophilic attack even without prior protonation of the carbonyl oxygen, which is the common first step in the AAC2 mechanism for simple esters. The A-BAC3 mechanism involves a termolecular transition state with a water molecule acting as a general base. lookchem.com It is highly probable that octyl trichloroacetate follows a similar BAC3 or A-BAC3 pathway due to the dominance of the trichloroacetyl group's electronic effects.

Base-Catalyzed Hydrolysis: Under basic conditions, ester hydrolysis typically occurs via the BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. google.com Given the high electrophilicity of the carbonyl carbon in this compound, this reaction is expected to be rapid.

Influence of Environmental Factors on Hydrolysis Rates

The rate of ester hydrolysis is sensitive to several environmental factors:

pH: As outlined by the mechanisms above, the hydrolysis rate is highly dependent on pH. Acidic and basic conditions are expected to catalyze the hydrolysis of this compound significantly compared to neutral conditions.

Temperature: An increase in temperature generally accelerates hydrolysis rates by providing the necessary activation energy for the reaction.

Nucleophilic Substitution Reactions Involving the Trichloroacetate Moiety

The trichloroacetate group is an effective leaving group, and the trichloromethyl group itself can be involved in substitution reactions. Patent literature describes the use of this compound as a chlorinating agent for di-tert-butylphosphine, yielding chloro(di-tert-butyl)phosphine. hcchems.com This reaction, conducted at elevated temperatures (70–84°C), demonstrates that the compound can serve as a chlorine atom donor, likely through a nucleophilic attack by the phosphine (B1218219) on a chlorine atom of the trichloromethyl group. hcchems.com This reactivity is characteristic of compounds with a CCl₃ group attached to an electron-withdrawing carbonyl function.

Electron Transfer Processes and Radical Chemistry

Esters of trichloroacetic acid are known to participate in radical reactions.

Atom Transfer Radical Addition (ATRA): Trichloroacetate esters can undergo ATRA reactions with olefins in the presence of transition metal catalysts, such as ruthenium complexes. In this process, the catalyst facilitates the homolytic cleavage of a carbon-chlorine bond in the trichloromethyl group, generating a dichloromethylacetyl radical. This radical then adds to the olefin, followed by a chlorine atom transfer from another molecule of the trichloroacetate to propagate the radical chain. It is expected that this compound would undergo similar catalyzed radical additions.

Redox Reactions: In certain systems, the trichloroacetate moiety can be involved in electron transfer processes. For instance, the reduction of trichloroacetic acid can be catalyzed by hemoglobin, indicating the potential for the trichloroacetyl group to accept electrons. Furthermore, mixtures of trichloroacetic acid and its conjugate base can undergo a self-decarboxylation redox reaction to produce trichloromethyl radicals.

Photochemical Transformation Mechanisms

The photochemistry of trichloroacetate compounds has been investigated, revealing pathways that lead to degradation and transformation.

Photocatalytic Degradation: The photocatalytic degradation of the trichloroacetate anion (TCA) on titanium dioxide (TiO₂) surfaces has been shown to proceed via two main pathways: a reductive path initiated by conduction band electrons and an oxidative path involving valence band holes. These processes lead to the formation of intermediates such as the trichloromethyl radical and dichloroacetate (B87207) radical, which can undergo further reactions.

Direct Photolysis: The photolysis of enol trichloroacetates has been studied, showing that irradiation can lead to the formation of α-trichloromethyl ketones via a photo-Fries-type rearrangement, which likely involves radical intermediates. Depending on the solvent, other products can be formed through solvent participation or further decomposition. While these studies were not performed on a simple alkyl ester like this compound, they indicate that the trichloroacetyl group is a photoactive chromophore capable of undergoing complex transformations upon irradiation.

Advanced Spectroscopic Characterization and Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like octyl trichloroacetate (B1195264). science.gov The combination of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry allows for sensitive and selective analysis. mdpi.com

Derivatization is a chemical process that modifies an analyte to make it more suitable for analysis by GC-MS. semanticscholar.org This is often done to increase the volatility and thermal stability of polar compounds or to improve their chromatographic separation and detection sensitivity. semanticscholar.orgjfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.com

For octyl trichloroacetate, which is an ester and possesses sufficient volatility for direct GC-MS analysis, derivatization is typically not required. However, the analysis of its parent acid, trichloroacetic acid (TCA), often necessitates derivatization to convert the non-volatile acid into a more volatile form, such as an ester. science.govresearchgate.net For instance, TCA in water samples can be determined by GC after conversion to its methyl ester. This highlights a common strategy where the derivatization of a parent compound is essential for its analysis, whereas the ester form, like this compound, can be analyzed directly. researchgate.net In some cases, specialized injection techniques can be used to analyze compounds like TCA without derivatization, such as thermal decarboxylation in a programmed-temperature vaporizer (PTV) injector, which converts TCA to chloroform (B151607) for subsequent detection. researchgate.net

Optimizing GC-MS parameters is crucial for achieving high-quality results, enhancing sensitivity, and ensuring accurate quantification. chromatographyonline.com Key parameters include the GC temperature program, carrier gas flow rate, injection mode, and MS detector settings. nih.gov

The GC oven temperature program, which includes the initial temperature, hold time, and ramp rate, is optimized to ensure good separation between the analyte and other components in the sample. gcms.cznih.gov For example, a typical program might start at a lower temperature (e.g., 50-70°C) and ramp up to a final temperature of 280-350°C. nih.govnih.gov The carrier gas, typically helium, is set to a constant flow rate (e.g., 1.1-1.4 mL/min) to maintain consistent retention times. nih.govnih.gov

Mass spectrometer settings are adjusted for optimal signal acquisition. This includes the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C). nih.gov For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred over full-scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity by reducing noise and focusing the detector's dwell time on the ions of interest. chromatographyonline.comnih.gov The selection of appropriate quantifier and qualifier ions is based on the compound's mass spectrum. nih.gov

The retention time is a fundamental parameter for identifying a compound. The Kovats retention index (RI) is a standardized measure that is less dependent on the specific chromatographic conditions. For this compound, experimental retention indices have been reported on various stationary phases.

Table 1: Kovats Retention Indices for this compound

Stationary Phase Type Retention Index (RI)
Standard Non-polar 1557, 1549, 1562, 1564, 1535, 1558, 1578, 1563.8, 1571 nih.gov
Semi-standard Non-polar 1574.6 nih.gov

Table 2: Example of Optimized GC-MS Method Parameters

Parameter Setting Reference
Gas Chromatograph
Injection Mode Splitless nih.govmdpi.com
Injection Temperature 250°C nih.gov
Carrier Gas Helium (1.2 mL/min) mdpi.com
Oven Program 60°C (1.5 min), ramp 50°C/min to 150°C, ramp 8°C/min to 240°C (3 min), ramp 50°C/min to 280°C (6 min) mdpi.com
Mass Spectrometer
Ion Source Temperature 230°C nih.gov
Transfer Line Temperature 280°C nih.gov
Ionization Mode Electron Impact (EI), 70 eV nih.gov

Analyzing this compound in complex matrices such as food, environmental, or biological samples presents significant challenges. mdpi.comscience.gov Co-extracted matrix components can interfere with the analysis, leading to signal suppression or enhancement, a phenomenon known as the "matrix effect". mdpi.com This can lead to inaccurate quantification if not properly addressed.

To mitigate matrix effects, several strategies are employed. One of the most common is the use of matrix-matched calibration standards. mdpi.commdpi.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for any signal alteration caused by the matrix components. mdpi.com Another approach involves extensive sample preparation and clean-up to remove interfering substances before GC-MS analysis. lcms.cz However, this can sometimes lead to the loss of the target analyte. mdpi.com The high selectivity of tandem mass spectrometry (GC-MS/MS) can also be used to filter out matrix interferences, providing more reliable results in complex samples. science.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Trace Analysis

LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net It is particularly useful for compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally labile. pageplace.de For a compound like this compound, LC-MS provides a complementary method for analysis and can be essential for trace analysis and structural confirmation in complex mixtures. researchgate.net

The choice between reversed-phase and normal-phase chromatography is fundamental in developing an LC method. This choice is dictated by the polarity of the analyte and the desired separation mechanism. sepscience.com

Reversed-Phase (RP) HPLC is the most common mode of LC. libretexts.org It utilizes a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). sepscience.comlibretexts.org In RP-HPLC, non-polar compounds are retained longer on the column through hydrophobic interactions. quora.com Given its significant non-polar character due to the octyl chain, this compound is well-suited for reversed-phase separation. separationmethods.com The elution is controlled by adjusting the ratio of the organic solvent in the mobile phase. libretexts.org

Normal-Phase (NP) HPLC employs a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (such as hexane (B92381) or heptane). sepscience.com In this mode, polar compounds are retained more strongly. quora.com While less common, normal-phase LC can be advantageous for specific applications, such as separating positional isomers that may co-elute in reversed-phase systems or when the analyte is highly soluble in non-polar organic solvents. sepscience.com

Table 3: Comparison of Reversed-Phase and Normal-Phase HPLC

Feature Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase Non-polar (e.g., C8, C18) libretexts.org Polar (e.g., Silica) sepscience.com
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol) sepscience.com Non-polar (e.g., Hexane, Heptane) sepscience.com
Elution Order Polar compounds elute first, non-polar last. libretexts.org Non-polar compounds elute first, polar last. quora.com

| Primary Application | Versatile for non-polar to moderately polar compounds. sepscience.com | Separation of isomers, very polar compounds, or analytes soluble in non-polar solvents. sepscience.com |

High-temperature liquid chromatography (HTLC) involves performing separations at temperatures significantly above ambient (e.g., >60°C). Operating at elevated temperatures can offer several advantages, including faster analysis times, improved column efficiency, and altered selectivity. nih.govresearchgate.net The viscosity of the mobile phase decreases at higher temperatures, which allows for higher flow rates without a prohibitive increase in backpressure, leading to faster separations. researchgate.net

For compounds like octylphenol (B599344) ethoxylates, which are structurally related to this compound through the octyl group, temperature has been shown to be an active parameter in reversed-phase LC. nih.gov Studies have demonstrated that increasing the temperature can significantly alter the selectivity and even cause a complete reversal of the elution order of oligomers when using certain stationary phases and mobile phase compositions. nih.gov This suggests that HTLC could be a powerful tool for optimizing the separation of this compound from related impurities or isomers, offering an additional parameter to manipulate selectivity beyond mobile phase composition and stationary phase chemistry. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity and the separation from reactants, byproducts, or degradation products. The choice of technique depends on the specific analytical goal, such as routine purity checks or the characterization of complex mixtures.

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. uad.ac.id It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for larger-scale column chromatography. ualberta.ca

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. iitg.ac.in For this compound, the stationary phase is typically a polar adsorbent like silica (B1680970) gel (SiO₂) coated on a plate. uad.ac.idiitg.ac.in The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. ualberta.ca

Due to the non-polar nature of its octyl chain and the polar influence of the trichloroacetate group, the choice of eluent is critical. A mixture of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. The polarity of the eluent is adjusted to achieve optimal separation, indicated by the Retention Factor (Rf value). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

An analyst would spot a solution of the this compound sample on the baseline of the TLC plate and place it in a chamber containing the chosen eluent. ualberta.ca Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. Visualization of the spots can often be achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical agent.

Table 1: Hypothetical TLC Analysis of a Crude this compound Sample This table illustrates a potential separation profile. Actual Rf values are dependent on specific experimental conditions (e.g., exact eluent composition, temperature, plate type).

CompoundPostulated IdentityRf ValueObservations
Spot 1n-Octanol (reactant)0.35More polar than the product, stronger interaction with silica gel.
Spot 2This compound 0.65Main product spot, less polar than the starting alcohol.
Spot 3Unknown Impurity0.80A non-polar byproduct, travels close to the solvent front.
Eluent System: Hexane:Ethyl Acetate (8:2 v/v); Stationary Phase: Silica Gel 60 F₂₅₄

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for identifying and characterizing high-molecular-weight species. lucideon.com While not typically used for analyzing the monomeric this compound itself, GPC is invaluable for detecting and quantifying any polymeric impurities that may have formed during synthesis or as degradation products. lcms.cz For instance, side reactions or polymerization of starting materials or related silane (B1218182) compounds could lead to oligomeric or polymeric species in the final product. rsc.org

GPC separates molecules based on their hydrodynamic volume, or size in solution. lucideon.com The stationary phase consists of a porous gel with a carefully controlled pore size distribution. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. lcms.cz

The analysis of a sample suspected of containing polymeric residues would involve dissolving it in a suitable solvent (e.g., tetrahydrofuran) and injecting it into the GPC system. lucideon.com The output provides a distribution of the molecular weights of the components in the sample. This allows for the identification of the primary monomer peak of this compound and any additional peaks corresponding to higher molecular weight polymeric or oligomeric species.

Table 2: Illustrative GPC Data for an this compound Sample with Polymeric Impurities This table provides a hypothetical example of GPC results for a sample containing polymeric byproducts.

Elution Time (min)Corresponding Molecular Weight (Da)Peak IdentityRelative Abundance (%)
8.55,500Polymeric Impurity1.5
10.21,100Oligomeric Impurity4.0
12.8275.6This compound (Monomer)94.5
Column: Mixed-bed polystyrene-divinylbenzene; Eluent: Tetrahydrofuran (THF)

Computational Spectroscopic Analysis and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, complementing and validating experimental data. Methods such as Density Functional Theory (DFT) can be employed to calculate theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net

By creating a computational model of the this compound molecule, researchers can solve electronic structure equations to predict its geometric and energetic properties. From this, vibrational frequencies corresponding to IR absorption bands can be calculated. These theoretical frequencies are often scaled by an empirical factor to account for approximations in the theory and to improve agreement with experimental results. Comparing the calculated IR spectrum with the experimental one (available from databases like PubChem) helps in the definitive assignment of specific absorption bands to the corresponding molecular vibrations (e.g., C=O stretch, C-Cl stretch). nih.gov

Similarly, computational models can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. These calculations are based on the magnetic shielding environment of each nucleus within the molecule's calculated structure. The predicted chemical shifts can then be compared to the experimental NMR spectra. nih.gov This comparison is invaluable for confirming the structural assignment of the molecule and resolving any ambiguities in the experimental data. Molecular dynamics simulations may also be used to study intermolecular interactions and their effect on spectral properties, providing deeper insight than static calculations alone. acs.org

Table 3: Comparison of Experimental and Hypothetical DFT-Calculated Spectroscopic Data for this compound This table illustrates the validation process where calculated data is compared against known experimental values.

Spectroscopic ParameterExperimental Value (from Database) nih.govHypothetical Calculated Value (B3LYP/6-31G*)Assignment
IR Frequency (cm⁻¹) ~1770 cm⁻¹1765 cm⁻¹C=O (Ester) Stretching
IR Frequency (cm⁻¹) ~830 cm⁻¹825 cm⁻¹C-Cl (Trichloromethyl) Stretching
¹H NMR Shift (ppm) ~4.3 ppm4.25 ppm-O-CH₂ - (Methylene adjacent to ester)
¹³C NMR Shift (ppm) ~93 ppm92.5 ppm-C Cl₃ (Trichloromethyl carbon)
¹³C NMR Shift (ppm) ~161 ppm160.8 ppmC =O (Ester carbonyl carbon)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the stable spatial arrangement of atoms in octyl trichloroacetate (B1195264). These methods model the complex interactions between electrons and nuclei to predict the molecule's geometry and conformational preferences.

Density Functional Theory (DFT) Optimizations and Geometrical Structures

Density Functional Theory (DFT) is a mainstay of computational chemistry for optimizing molecular geometries due to its favorable balance of accuracy and computational cost. This method is used to locate the minimum energy structure of octyl trichloroacetate on its potential energy surface. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly employed to calculate the equilibrium geometry. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape, including the orientation of the long octyl chain relative to the trichloroacetate group. For long-chain esters, such as octyl-containing compounds, DFT can effectively model the various stable conformations.

The outputs of these calculations provide a detailed geometric profile of the molecule.

Table 1: Illustrative Geometrical Parameters of this compound from DFT Calculations This data is illustrative to represent typical results from DFT calculations, as specific literature values for this compound are not available.

Parameter Atoms Involved Calculated Value
Bond Lengths
C=O 1.21 Å
C-O (Ester) 1.35 Å
O-CH₂ (Ester) 1.45 Å
C-CCl₃ 1.56 Å
C-Cl (average) 1.77 Å
Bond Angles
O=C-O 125.0°
C-O-CH₂ 117.0°
Cl-C-Cl (average) 109.1°
Dihedral Angle
C=O-C-C (ester) ~180° (trans)

Ab Initio Methods for Electronic Structure Elucidation

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to understanding a molecule's electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to solve the Schrödinger equation for the molecule. While more computationally demanding than DFT, ab initio calculations offer a high-accuracy benchmark for the electronic wavefunction and energy. These calculations are crucial for obtaining a precise map of electron density distribution, which is key to understanding the molecule's polarity and intermolecular interaction sites.

Electronic Properties and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational methods are used to calculate a variety of descriptors that predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap generally implies higher reactivity. These energies are routinely calculated using DFT methods.

Table 2: Representative Frontier Orbital Energies for this compound This data is illustrative to represent typical results from DFT calculations, as specific literature values for this compound are not available.

Descriptor Calculated Value (eV)
HOMO Energy -7.25
LUMO Energy -0.98
HOMO-LUMO Gap (Egap) 6.27

Electrophilicity and Nucleophilicity Indices

Table 3: Calculated Global Reactivity Descriptors for this compound This data is illustrative to represent typical results from DFT calculations, as specific literature values for this compound are not available.

Descriptor Formula Calculated Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.115
Chemical Hardness (η) (ELUMO - EHOMO) / 2 3.135
Electrophilicity Index (ω) μ² / (2η) 2.70

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational analysis performed computationally is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes (atomic motions) can be determined. These calculations are typically performed at the DFT level of theory.

The resulting theoretical spectrum can be compared with experimental spectra to confirm the structure of the molecule and to assign specific absorption bands to the vibrations of functional groups. For instance, the characteristic stretching frequency of the carbonyl (C=O) group and the symmetric and asymmetric stretches of the C-Cl bonds in the trichloroacetate moiety are prominent features. Calculated frequencies are often multiplied by an empirical scaling factor to correct for anharmonicity and other systematic errors in the computational method.

Table 4: Selected Calculated Vibrational Frequencies for this compound This data is illustrative to represent typical results from DFT calculations, as specific literature values for this compound are not available.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
C-H Stretch (Aliphatic) -CH₂-, -CH₃ 2950-3050
C=O Stretch Ester 1785
C-O Stretch Ester 1250
C-Cl Asymmetric Stretch -CCl₃ 840
C-Cl Symmetric Stretch -CCl₃ 690

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. Such simulations are invaluable for understanding the complex intermolecular forces that govern the properties of this compound in various environments.

While specific MD studies on this compound are not abundant in publicly accessible literature, the principles of its interactions can be inferred from simulations of analogous molecules, such as other octyl esters and chloroacetates. acs.orgacs.org

The adsorption of this compound onto a surface is a critical process in various applications, from industrial catalysis to environmental science. MD simulations can model the interactions between this compound and different surfaces, revealing the primary forces driving the adsorption process.

Studies on similar long-chain esters and halogenated compounds suggest that the adsorption of this compound would be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding, depending on the nature of the surface. researchgate.netnih.gov For instance, the long octyl chain would likely favor adsorption on hydrophobic surfaces through van der Waals interactions. The polar ester group and the electronegative chlorine atoms of the trichloroacetate moiety could lead to specific orientations on polar surfaces.

A study on the adsorption of octyl cyanide at a water surface using Monte Carlo simulations, a related computational technique, revealed that at low surface densities, the formation of hydrogen bonds between water and the adsorbate is the main driving force. nih.gov At higher concentrations, dipole-dipole attractions between the adsorbed molecules become more significant. nih.gov A similar interplay of forces would likely govern the adsorption of this compound at aqueous interfaces.

MD simulations of other chloroacetates have shown that the heat of phase transition from the bulk phase to the surface phase increases with the number of chloro groups. acs.org This suggests that the trichloroacetate group in this compound would play a significant role in its surface activity.

Table 1: Hypothetical Adsorption Energies of this compound on Various Surfaces

Surface MaterialPredominant Interaction TypeEstimated Adsorption Energy (kJ/mol)
Graphite (non-polar)Van der Waals-45
Silica (B1680970) (polar, hydroxylated)Dipole-Dipole, Hydrogen Bonding-60
Polypropylene (non-polar)Van der Waals-40
Water-Air InterfaceDipole-Dipole, Hydrophobic Effect-50

Note: These values are illustrative and based on general principles and data for similar molecules. Specific experimental or simulation data for this compound is required for accurate values.

The solvent environment can significantly influence the three-dimensional structure (conformation) and flexibility of a molecule. MD simulations can be used to explore the solvation of this compound in different solvents and to understand how the solvent affects its conformational preferences.

The long, flexible octyl chain of this compound can adopt numerous conformations. In a non-polar solvent, the chain is likely to be extended to maximize van der Waals interactions with the solvent molecules. In a polar solvent like water, the hydrophobic octyl chain would tend to collapse to minimize its contact with water, a phenomenon known as the hydrophobic effect. The polar ester and trichloroacetate groups would preferentially interact with polar solvent molecules. maritech.orgresearchgate.net

The arrangement of solvent molecules around a solute is referred to as the solvation shell. maritech.org The structure and dynamics of these solvation shells are crucial for understanding a solute's behavior in solution. nih.govnsf.gov For this compound in water, the first solvation shell around the trichloroacetate headgroup would consist of water molecules oriented to form hydrogen bonds or strong dipole-dipole interactions. maritech.org

MD simulations of tryptophan octyl ester in a lipid bilayer have shown how the octyl ester moiety orients itself within the bilayer, driven by a combination of hydrophobic and polar interactions. acs.org Similarly, simulations of this compound in various solvents would reveal its preferred conformations and the dynamics of its solvation shell.

Prediction and Validation of Spectroscopic Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. github.iofaccts.demdpi.com These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

The process typically involves optimizing the geometry of the molecule using a chosen level of theory and basis set, followed by the calculation of NMR shielding tensors. github.iomdpi.com These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain accurate predictions. github.io

While specific DFT calculations for this compound are not readily found in the literature, the methodology is well-established. github.comcaspre.ca The accuracy of the predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (Ethyl Trichloroacetate)

Carbon AtomPredicted Chemical Shift (ppm) (B3LYP/6-31G*)Experimental Chemical Shift (ppm)
C=O163.5161.8
-O-CH₂-64.263.5
-CH₃13.813.9
-CCl₃92.191.5

Note: This table is illustrative and uses data for a similar compound to demonstrate the typical accuracy of DFT-based NMR predictions. The predicted values are hypothetical and the experimental values are typical for ethyl trichloroacetate.

The validation of predicted spectroscopic data is achieved by comparing the calculated spectra with experimentally measured spectra. A good agreement between the two provides confidence in both the structural assignment of the molecule and the computational model used.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For octyl trichloroacetate (B1195264), the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a significant degradation process for many organic chemicals in aquatic environments. epa.gov Carboxylic acid esters like octyl trichloroacetate undergo hydrolysis to yield the corresponding alcohol and carboxylic acid. epa.gov The reaction can be catalyzed by acid (acid-catalyzed), base (base-catalyzed or alkaline hydrolysis), or occur at neutral pH (neutral hydrolysis). epa.gov

The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond and the formation of a carboxylate and an alcohol. epa.gov The presence of the electron-withdrawing trichloromethyl group in this compound is expected to make the carbonyl carbon more electrophilic and thus enhance the rate of hydrolysis, particularly under basic conditions. viu.ca

The rate of hydrolysis is pH-dependent. For instance, studies on similar compounds have shown varying half-lives at different pH levels. While specific data for this compound is limited, the hydrolysis rates of other trichloroacetate esters, such as ethyl trichloroacetate, have been studied, indicating that the A-BAC3 mechanism may play a role in acid-catalyzed hydrolysis due to the strong electron-withdrawing nature of the CCl₃ group. researchgate.net Generally, the hydrolysis of esters is faster at higher pH values. epa.gov

Table 1: General Mechanisms of Ester Hydrolysis

Mechanism Description Catalyst Typical Reaction
BAC2 Bimolecular nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon. Base (OH⁻) RCOOR' + OH⁻ → RCOO⁻ + R'OH
AAC2 Acid-catalyzed bimolecular acyl-oxygen fission. The carbonyl oxygen is protonated, increasing electrophilicity. Acid (H⁺) RCOOR' + H₂O + H⁺ → RCOOH + R'OH + H⁺
Neutral Water acts as the nucleophile without acid or base catalysis. Water (H₂O) RCOOR' + H₂O → RCOOH + R'OH

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The photo-oxidation of organic compounds in the presence of light and oxygen is a key degradation pathway in the environment. wikipedia.org This process often begins with the absorption of UV radiation, leading to the formation of free radicals, which then react with oxygen in a chain reaction. wikipedia.org

For this compound, photolysis can lead to the cleavage of the ester bond or reactions involving the trichloromethyl group. The degradation of its parent compound, trichloroacetic acid (TCA), has been studied, and it is known to be formed in the atmosphere from the photo-oxidation of chlorinated solvents. nih.govoecd.org The ultimate degradation products of complete oxidation would be carbon dioxide, water, and hydrochloric acid. nrel.gov

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.

The biodegradation of this compound in the environment is expected to be initiated by microbial enzymes. A likely first step is the hydrolysis of the ester bond by microbial esterases, releasing n-octanol and trichloroacetic acid (TCA). Both of these degradation products can then be further metabolized by microorganisms.

While specific studies on this compound are not widely available, research on related compounds provides insight. Trichloroacetic acid is known to be biodegradable by certain microbial communities. oecd.orgmdpi.com For example, bacteria have been isolated that can utilize TCA as a sole carbon source. mdpi.com The biodegradation of TCA often proceeds through dehalogenation, converting it to less chlorinated and less toxic compounds like dichloroacetic acid and monochloroacetic acid. oecd.org

The other initial product, n-octanol, is a fatty alcohol that is generally considered to be readily biodegradable by a wide range of microorganisms through pathways of fatty acid oxidation. Studies on the biodegradation of compounds containing octyl groups, such as octylphenol (B599344) polyethoxylates, have identified bacterial genera like Pseudomonas and Sphingobium as being capable of degrading these substances. nih.gov Microbial transformation is a key process for breaking down complex organic molecules into simpler, less harmful substances. mdpi.comnih.govresearchgate.net

Table 2: Potential Microbial Degradation Steps for this compound

Step Reaction Enzyme Class Products
1. Hydrolysis This compound → n-Octanol + Trichloroacetic acid Esterases n-Octanol, Trichloroacetic acid (TCA)
2. Dehalogenation Trichloroacetic acid → Dichloroacetic acid → Monochloroacetic acid → Glyoxylic acid Dehalogenases Chloroacetic acids, Glyoxylic acid
3. Oxidation n-Octanol → Octanoic acid → Acetyl-CoA Alcohol/Aldehyde Dehydrogenases, β-oxidation enzymes Carbon dioxide, Water

A critical step in the biodegradation of halogenated compounds like the trichloroacetate moiety is enzymatic dehalogenation. mdpi.com Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a crucial process for detoxifying and mineralizing organohalogen pollutants. nih.govnih.gov

Several types of dehalogenases exist, including:

Hydrolytic dehalogenases: These enzymes use a water molecule to replace a halogen atom, producing a hydroxylated product and a halide ion.

Reductive dehalogenases: These enzymes replace a halogen atom with a hydrogen atom, a process that is common under anaerobic conditions.

Oxygenolytic dehalogenases: These enzymes use molecular oxygen to break the carbon-halogen bond.

The degradation of TCA by bacteria involves dehalogenase activity. mdpi.com For instance, some dehalogenases have been shown to convert TCA to dichloroacetic acid (DCA). usgs.gov The genes encoding these dehalogenases have been identified in various bacterial strains, highlighting the microbial potential for remediating sites contaminated with halogenated acetic acids. The enzymatic removal of the chlorine atoms from the trichloroacetate molecule is essential for its complete mineralization and the removal of its toxicity. mdpi.com

Persistence and Environmental Fate Modeling

The persistence of a chemical in the environment is determined by its resistance to degradation. Environmental fate models are used to predict how a chemical will move and transform in the environment, considering processes like degradation, partitioning between air, water, and soil, and long-range transport. researchgate.netresearchgate.net

The persistence of this compound will be influenced by its susceptibility to hydrolysis, photolysis, and biodegradation. Its half-life in different environmental compartments will depend on factors like pH, sunlight intensity, and the presence of adapted microbial populations. acs.org

Fate models use key chemical properties such as:

Log Kow (Octanol-Water Partition Coefficient): This value indicates the tendency of a chemical to partition into organic matter (like soil or biota) versus water. Given its long octyl chain, this compound is expected to have a relatively high log Kow, suggesting it will likely adsorb to soil and sediment.

Vapor Pressure: This influences the chemical's tendency to volatilize into the atmosphere.

Water Solubility: This affects its concentration and mobility in aquatic systems.

Models like fugacity-based models can simulate the distribution and fate of organic pollutants in a multi-compartment environment. researchgate.netdefra.gov.uk For this compound, its degradation into TCA and octanol (B41247) means that the environmental fate of these transformation products must also be considered. TCA itself can be persistent in some environments, but is also subject to degradation. oecd.org Therefore, a comprehensive assessment of the environmental risk of this compound would require modeling the fate of both the parent compound and its principal degradation products.

Formation as Disinfection By-product Derivatives in Water Treatment

This compound is the octyl ester of trichloroacetic acid (TCAA). The formation chemistry relevant to water treatment centers on its parent compound, TCAA, which is a well-documented disinfection by-product (DBP). Disinfection by-products are chemical compounds formed unintentionally when disinfectants, such as chlorine, react with natural organic matter (NOM) and other precursors present in raw water sources. researchgate.netnih.gov

Trichloroacetic acid is a member of the haloacetic acids (HAAs), a major group of DBPs found in chlorinated drinking water. nih.gov The primary pathway for the formation of TCAA begins with the reaction between chlorine and various organic precursors in the water. nih.govengineering.org.cn Natural organic matter, which includes substances like humic and fulvic acids originating from decaying vegetation, is a significant source of these precursors. nih.govnih.gov The reaction mechanism is complex, but it generally involves the oxidation and chlorination of the organic material.

The specific types and concentrations of DBPs formed, including TCAA, are influenced by several factors:

Nature and Concentration of Organic Precursors: The amount and type of natural organic matter and other organic compounds in the source water are primary determinants of DBP formation. nih.gov For instance, lignin (B12514952) phenols have been associated with higher TCAA formation. nih.gov

Disinfectant Type and Dose: Chlorine is the most common disinfectant leading to the formation of chlorinated DBPs like TCAA. who.int

Water Temperature: Higher temperatures can increase the rate of DBP formation. researchgate.net

pH: The pH of the water during disinfection significantly affects the chemical reactions. Lower pH conditions can favor the formation of haloacetic acids over other DBPs like trihalomethanes.

Contact Time: Longer contact time between the disinfectant and organic matter can lead to increased DBP concentrations. nih.gov

While TCAA is a direct by-product of disinfection, the formation of its ester, this compound, is not documented as a common in situ process within water treatment plants. Instead, this compound is primarily encountered as an analytical derivative. In environmental chemistry, non-volatile acids like TCAA are often converted into more volatile esters to facilitate their analysis by gas chromatography (GC). researchgate.netepa.gov A study on determining haloacetic acids in water reported the use of n-octanol to derivatize the acidic analytes into their corresponding octyl esters, including this compound, for GC-MS analysis. epa.gov This indicates that while TCAA is prevalent in treated water, this compound is more likely to be a laboratory-created compound for analytical purposes rather than a direct disinfection by-product found in the water supply.

The concentration of TCAA in drinking water can vary significantly depending on the source water quality and treatment practices. Below are tables showing research findings on HAA concentrations in treated water.

Table 1: Haloacetic Acid Concentrations in Municipal Water Samples

Compound Concentration Range (µg/L) Notes
Dichloroacetic acid 0.33 - 11.1 Detected in soft tap water samples.
Dibromoacetic acid 0.44 Detected in hard tap water samples.
Trichloroacetic acid 0.33 - 11.1 Detected in soft tap water samples.
Other HAAs 0.33 - 11.1 Includes Monochloroacetic acid, Monobromoacetic acid, etc.

Data derived from a study screening for haloacetic acids in UK tap water. The study utilized liquid chromatography coupled to a tandem quadrupole mass spectrometer. waters.com

Table 2: Concentrations of Regulated Haloacetic Acids (HAA5) in San Jose, CA Municipal Water

Analyte Concentration (µg/L)
Monochloroacetic Acid (MCAA) Not Detected
Monobromoacetic Acid (MBAA) 1.13
Dichloroacetic Acid (DCAA) 14.8
Trichloroacetic Acid (TCAA) 12.8
Dibromoacetic Acid (DBAA) 1.48
Total HAA5 30.21

This analysis was performed using Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) as per EPA Method 557. The total regulated HAA5 level was below the EPA's maximum contaminant level (MCL) of 60 µg/L. thermofisher.com

Applications in Advanced Materials and Specialized Organic Synthesis

Specialized Reagent in Complex Organic Synthesis

Octyl trichloroacetate (B1195264) serves as a specialized reagent in specific, complex organic synthesis applications, valued for its ability to facilitate certain chemical transformations. Its utility is particularly noted in the generation of reactive intermediates.

Octyl trichloroacetate is employed as a halogenating agent in the synthesis of halogenated organophosphines. These organophosphines, containing a reactive phosphorus-halogen bond, are crucial intermediates for producing a variety of other phosphorus-containing molecules, such as tertiary phosphines.

In a documented synthetic application, this compound is used to prepare di-tert-butylchlorophosphine (B1329828) from di-tert-butyl phosphine (B1218219). The reaction proceeds by the dropwise addition of this compound to di-tert-butyl phosphine, which is then heated to facilitate the chlorination. This process demonstrates the role of this compound in generating a reactive P-Cl bond, which is then available for further synthetic modifications. The selection of the halogenating agent in such reactions is critical, and various trichloroacetate esters, including this compound, are considered for this purpose.

Reactant Reagent Product Reaction Type
Di-tert-butyl phosphineThis compoundDi-tert-butylchlorophosphineHalogenation (Chlorination)

Utility in Derivatization for Enhanced Analytical Detection

In analytical chemistry, the detection of certain small, polar, and non-volatile molecules by methods like gas chromatography-mass spectrometry (GC-MS) can be challenging. Chemical derivatization is a technique used to modify such molecules to improve their volatility and chromatographic behavior, thereby enhancing their detectability.

This compound is the derivatized product formed when analyzing for trichloroacetic acid (TCAA), which is a haloacetic acid (HAA) and a common disinfection byproduct in drinking water. To accurately quantify TCAA levels using GC-MS, it is first converted into a more volatile and less polar derivative. This is achieved by reacting the TCAA in a water sample with 1-octanol (B28484) in the presence of an acid catalyst and a dehydrating agent. The resulting this compound is then readily extracted and analyzed by GC-MS. This derivatization to this compound is a critical step that allows for the reliable and sensitive detection of the parent haloacetic acid in environmental samples.

Analyte Derivatizing Agent Derivative Analytical Technique Purpose of Derivatization
Trichloroacetic Acid (TCAA)1-OctanolThis compoundGas Chromatography-Mass Spectrometry (GC-MS)Increase volatility and improve chromatographic properties for enhanced detection. uchicago.edu

Q & A

What experimental methods are recommended for synthesizing octyl trichloroacetate with high yield and purity?

Methodological Answer:
this compound can be synthesized via esterification of trichloroacetic acid with 1-octanol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

  • Reflux conditions : Maintain stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) at 80–100°C for 6–8 hours.
  • Purification : Use fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester. Purity can be assessed via gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) and flame ionization detection, as demonstrated for structurally similar esters like octyl acetate .
  • Yield optimization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.

How can researchers resolve contradictions in the salting-out effect versus anion-polymer interactions observed in this compound systems?

Advanced Research Focus:
Contradictions arise when weakly hydrated anions (e.g., trichloroacetate) exhibit both salting-out and electrostatic stabilization effects. A methodological approach involves:

  • Multi-technique analysis : Combine dynamic light scattering (DLS) for bulk solution behavior and quartz crystal microbalance (QCM) for interfacial interactions to distinguish bulk vs. surface effects .
  • Ion-specific studies : Compare sodium trichloroacetate’s impact on polymer collapse (e.g., poly-NIPAM) with other Hofmeister anions to isolate hydration-dependent mechanisms .
  • Kinetic modeling : Apply Eyring equation parameters (activation enthalpy/entropy) to decomposition data, as shown for potassium trichloroacetate in carboxylic acid solvents .

What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition kinetics at 25–150°C; compare with trichloroacetate salt decomposition pathways .
  • NMR spectroscopy : Monitor ester hydrolysis (e.g., 1^1H NMR for hydroxyl group formation in D2_2O) under acidic/basic conditions.
  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210 nm) to track degradation byproducts.

How do trichloroacetate ions influence the conformational stability of biomimetic polymers in solution?

Advanced Research Focus:
Trichloroacetate ions can destabilize polymers via electrostatic and hydrophobic interactions:

  • Differential scanning calorimetry (DSC) : Measure shifts in lower critical solution temperature (LCST) of thermoresponsive polymers (e.g., poly-NIPAM) to quantify ion-induced destabilization .
  • Atomic force microscopy (AFM) : Image surface adsorption patterns on gold substrates to correlate ion partitioning with polymer collapse .
  • Zeta potential measurements : Assess anion-induced charge screening effects at polymer-solvent interfaces.

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Guidelines:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks, as recommended for volatile trichloroacetic acid derivatives .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

What in vitro models are appropriate for evaluating the hepatotoxic potential of this compound metabolites?

Advanced Research Focus:

  • Primary hepatocyte assays : Isolate hepatocytes from rodent models (e.g., B6C3F1 mice) and expose to trichloroacetate derivatives; measure lactate dehydrogenase (LDH) leakage as a cytotoxicity marker .
  • Metabolic profiling : Use LC-MS to identify reactive intermediates (e.g., dichloroacetate) linked to oxidative stress pathways .
  • Dose-response studies : Compare NOAEL (no-observed-adverse-effect-level) data from historical trichloroacetate toxicity studies .

How can researchers design experiments to differentiate between solvent-driven and anion-driven decomposition mechanisms of this compound?

Advanced Methodology:

  • Solvent variation : Decompose this compound in protic (e.g., acetic acid) vs. aprotic solvents (e.g., DMF) and compare rate constants using first-order kinetic models .
  • Isotopic labeling : Use 13^{13}C-labeled trichloroacetate to track cleavage pathways via NMR or isotope-ratio mass spectrometry.
  • Computational modeling : Perform DFT calculations to simulate transition states in solvent-anion-polymer ternary systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Octyl trichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.